molecular formula C10H20N2O2 B042055 3-Boc-氨基哌啶 CAS No. 172603-05-3

3-Boc-氨基哌啶

货号 B042055
CAS 编号: 172603-05-3
分子量: 200.28 g/mol
InChI 键: WUOQXNWMYLFAHT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-Boc-aminopiperidine and its derivatives involves multiple steps, including catalytic hydrogenation, chiral resolution, and protection reactions. For instance, (S)-1-Boc-3-hydroxypiperidine is synthesized from 3-hydroxypyridine through a process involving hydrogenation catalyzed by 5%Rh/C, chiral resolution, and reaction with (Boc)2O in the presence of triethylamine, achieving an overall yield of about 40% (Wang Junming, 2013).

Molecular Structure Analysis

The molecular structure of 3-Boc-aminopiperidine derivatives is characterized by X-ray crystallography, revealing conformations and substituent effects. Triazolyl-substituted 3-aminopiperidines, for example, have been studied for their structure through single-crystal X-ray analysis (H. Schramm et al., 2010).

Chemical Reactions and Properties

3-Boc-aminopiperidine undergoes various chemical reactions, enabling the synthesis of pharmacologically relevant compounds. For instance, orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine serves as a versatile building block for 4-substituted 3-aminopiperidines, highlighting its potential for biological activity (H. Schramm et al., 2009).

Physical Properties Analysis

The physical properties of 3-Boc-aminopiperidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis. For instance, the enantioselective synthesis of 3-amino- and 3-amidofluoropiperidines revealed that fluorine atoms modulate the lipophilicity and pKa of 3-aminopiperidines, affecting their solubility and reactivity (Aurélie Orliac et al., 2014).

Chemical Properties Analysis

The chemical properties of 3-Boc-aminopiperidine, such as reactivity towards nucleophiles and electrophiles, are determined by its functional groups. The compound's ability to undergo reactions like cyclohydrocarbonylation and bromofluorination illustrates its reactivity and utility in synthesizing fluorinated pharmaceutical compounds, highlighting its bifunctional nature as a building block (G. Verniest et al., 2010).

科学研究应用

  1. 组合化学的支架:3-氨基哌啶(包括Boc(叔丁氧羰基)保护的那些)被用作组合化学中的新支架。这使得能够合成具有多种官能团的复杂分子 (Schramm等人,2010).

  2. 生物活性的构件:正交保护的氨基哌啶用作合成具有高生物活性潜力的化合物的多功能构件 (Schramm等人,2009).

  3. 光学活性氨基哌啶的合成:使用特定试剂合成3-氨基哌啶可以产生广泛的生物活性,具体取决于所使用的取代基 (Cochi等人,2012).

  4. HIV-1进入抑制剂合成:4-取代-4-氨基哌啶衍生物可以被有效合成并用于开发HIV-1进入抑制剂 (Jiang等人,2004).

  5. 提高动力学拆分中的对映选择性:使用保护基概念(例如Boc)可以提高氨基哌啶动力学拆分中的速率和对映选择性 (Höhne等人,2008).

  6. 具有高产率的不对称合成:使用固定化ω-转氨酶已经开发出一种可持续的方法,以高产率和对映体过量合成3-氨基-1-Boc-哌啶 (Petri等人,2019).

  7. 药物代谢优化:基于结构的药物设计方法可以通过细胞色素P450s优化4-氨基哌啶代谢,从而增强药物代谢 (Sun & Scott,2011).

  8. N-Boc-保护哌啶的有效合成:钯催化的合成技术为合成在药物化学中非常有价值的N-Boc-保护哌啶提供了有效的途径 (Millet & Baudoin,2015).

安全和危害

“3-Boc-aminopiperidine” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

未来方向

“3-Boc-aminopiperidine” is a valuable intermediate for the production of a large number of bioactive compounds with pharmacological properties . Its synthesis method is suitable for industrial production due to its mild reaction conditions, safety, reliability, excellent process stability, low energy consumption, high yield, and environmental friendliness .

属性

IUPAC Name

tert-butyl N-piperidin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOQXNWMYLFAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401088
Record name 3-Boc-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Boc-aminopiperidine

CAS RN

172603-05-3
Record name 3-Boc-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(BOC-AMINO)PIPERIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 3-pyridinylcarbamate (2.2 g) and 5% rhodium on carbon (200 mg) in ethanol (50 mL) at 25° C. in a paar apparatus was stirred under hydrogen at 60 pounds per square inch for 24 hours, filtered through diatomaceous earth (Celite®), and concentrated. 1H NMR (300 MHz, CDCl3) δ 5.86 (b, 1H), 3.59 (b, 1H), 3.07 (dd, 1H), 2.84 (m, 1H), 2.68 (m, 1H), 2.55 (m, 1H), 2.10 (s, 1H), 1.82 (m, 1H), 1.68 (m, 1H), 1.50 (m, 1H), 1.46 (s, 9H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate (2.25 g, 6.73 mmol) and 10% Pd/C (0.229 g) in EtOH (20 mL) was stirred at room temperature under a hydrogen atmosphere (1 atm) for 14 hrs. The catalyst was removed by filtration through Celite®, and the filtrate was concentrated under reduced pressure to give tert-butyl 3-piperidinylcarbamate as a solid (1.22 g, yield; 91%).
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.229 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

25 ml of diethylamine was added to 250 ml of an ethanol solution of 1.88 g of 9H-fluoren-9-ylmethyl 3-t-butoxycarbonylaminopiperidine-1-carboxylate, and the mixture was stirred at room temperature for 18 hours. After the solution had been concentrated under reduced pressure, the residue was dissolved in a mixture consisting of 150 ml of toluene and 100 ml of 10% aqueous citric acid solution. The aqueous layer was made alkaline with a 5N aqueous sodium hydroxide solution, and then extracted twice with 100 ml of dichloromethane. The organic layers were combined together, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 0.79 g of the title compound.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Boc-aminopiperidine
Reactant of Route 2
3-Boc-aminopiperidine
Reactant of Route 3
3-Boc-aminopiperidine
Reactant of Route 4
Reactant of Route 4
3-Boc-aminopiperidine
Reactant of Route 5
3-Boc-aminopiperidine
Reactant of Route 6
3-Boc-aminopiperidine

Citations

For This Compound
28
Citations
G Matulevičiūtė, N Kleizienė, G Račkauskienė… - RSC …, 2023 - pubs.rsc.org
… 3-Boc-aminopiperidine in nucleophilic substitution reactions with chiral triflate esters (R)-2a–c and (S)-2a–c afforded diastereomers 10a–c in yields of 60–86%. Moreover, the synthetic …
Number of citations: 8 pubs.rsc.org
D Kang, Y Sun, D Feng, S Gao, Z Wang… - Journal of Medicinal …, 2022 - ACS Publications
… The starting material 4-fluoronitrobenzene (1) was treated with 3-N-Boc-aminopyrrolidine, 3-Boc-aminopiperidine, 4-Boc-aminopiperidine, 1-Boc-piperazine, and 1-Boc-hexahydro-1,4-…
Number of citations: 8 pubs.acs.org
T Matsumoto, M Sato, W Yamazaki, S Ogawa… - Microchemical …, 2019 - Elsevier
… After evaporation of the solvent, the intermediate, (S)-1-(1-methylpyridin-2-yl)-3-Boc-aminopiperidine (190 mg), was obtained as a yellow oil. …
Number of citations: 3 www.sciencedirect.com
H Wang, K Chen, B Lin, J Kou, L Li, S Wu… - … Process Research & …, 2022 - ACS Publications
… During our investigation of the synthetic route for linagliptin via (R)-3-Boc-aminopiperidine, two process-related impurities were detected (Figure 2), which could also be found in …
Number of citations: 1 pubs.acs.org
JH Kang, VS Hong, J Lee - Quantitative Bio-Science, 2018 - dbpia.co.kr
… Then either piperidine or 3-Boc-aminopiperidine was attached by SNAr reaction (4a and 4b). Compound 5a and 5b were obtained by Knoevenagel condensation with 1H-imidazole-4-…
Number of citations: 3 www.dbpia.co.kr
Y Sun, R Lv, T Wu, X Zhang, Y Sun, J Yan… - Archiv der …, 2022 - Wiley Online Library
The abnormal expression of lysine‐specific histone demethylase 1 (LSD1) is associated with different cancer types, and it is increasingly recognized as a potential therapeutic target in …
Number of citations: 5 onlinelibrary.wiley.com
H Zhang, L Sun, L Zou, W Hui, L Liu, Q Zou… - … of Pharmaceutical and …, 2016 - Elsevier
… [9], when (R)-3-Boc-aminopiperidine as starting material with primary amine protected to avoid generating positional isomers impurities. So the synthetic route shown in Fig. 1 was …
Number of citations: 20 www.sciencedirect.com
GI Buravchenko, AM Scherbakov, LG Dezhenkova… - RSC …, 2021 - pubs.rsc.org
… This compound was prepared from 8a and 3-Boc-aminopiperidine as described for 6. Yield 1.4 g (3.9 mmol, 68%), yellow powder, mp 176–179 C. H NMR (400 MHz, DMSO-d 6 ; Me 4 …
Number of citations: 4 pubs.rsc.org
E Gudelis, S Krikštolaitytė, M Stančiauskaitė… - Molecules, 2023 - mdpi.com
In this paper, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described. The starting (N-…
Number of citations: 1 www.mdpi.com
DP Mould, C Alli, U Bremberg, S Cartic… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of lysine specific demethylase 1 (LSD1) has been shown to induce the differentiation of leukemia stem cells in acute myeloid leukemia (AML). Irreversible inhibitors developed …
Number of citations: 40 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。